molecular formula C17H24F2N4 B7008906 N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

Cat. No.: B7008906
M. Wt: 322.4 g/mol
InChI Key: RNXWCJMKCNBPAN-UHFFFAOYSA-N
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Description

N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is a complex organic compound featuring a pyrazole and pyridine moiety

Properties

IUPAC Name

N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N4/c1-11-8-12(2)23(22-11)15-7-6-14(10-21-15)9-20-13(3)17(4,5)16(18)19/h6-8,10,13,16,20H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXWCJMKCNBPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)CNC(C)C(C)(C)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine typically involves multiple steps:

    Formation of the Pyrazole Moiety: The initial step involves the synthesis of 3,5-dimethylpyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Pyridine Derivative Synthesis: The next step is the preparation of the pyridine derivative, which can be achieved by reacting 3-chloromethylpyridine with the synthesized pyrazole in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The final step involves the coupling of the pyridine-pyrazole intermediate with 4,4-difluoro-3,3-dimethylbutan-2-amine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols depending on the functional groups present.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine exerts its effects would depend on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity by binding to the active site or allosteric sites. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine: can be compared with other pyrazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities not observed in simpler analogs. Its dual pyrazole-pyridine structure could enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.

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